molecular formula C10H14N4O2 B1388848 5-nitro-N-(piperidin-1-yl)pyridin-2-amine CAS No. 1090807-64-9

5-nitro-N-(piperidin-1-yl)pyridin-2-amine

Cat. No.: B1388848
CAS No.: 1090807-64-9
M. Wt: 222.24 g/mol
InChI Key: OYNLQHKPVCTUPJ-UHFFFAOYSA-N
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Description

5-nitro-N-(piperidin-1-yl)pyridin-2-amine (CAS 1090807-64-9) is a high-value chemical intermediate for research and development, particularly in medicinal chemistry. This compound features a piperidine ring linked to a nitropyridine scaffold, a structure recognized as a privileged motif in drug design . Piperidine derivatives are pivotal building blocks in the pharmaceutical industry and are found in more than twenty classes of therapeutics . The nitro group on the pyridine ring offers a versatile handle for further synthetic transformations, making this compound a useful precursor for synthesizing a diverse range of bioactive molecules . Researchers utilize nitropyridine intermediates like this in the exploration of potential therapies, including anticancer and antimicrobial agents . The molecular formula is C10H14N4O2, and it has a molecular weight of 222.24 g/mol . This product is provided with a high purity level (NLT 98%) and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-nitro-N-piperidin-1-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)9-4-5-10(11-8-9)12-13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNLQHKPVCTUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine typically involves the nitration of a pyridine derivative followed by amination. One common method is to start with 2-chloropyridine, which undergoes nitration to introduce the nitro group at the 5-position. The resulting 5-nitro-2-chloropyridine is then reacted with piperidine under suitable conditions to replace the chlorine atom with a piperidin-1-yl group, yielding this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in 5-nitro-N-(piperidin-1-yl)pyridin-2-amine can undergo reduction to form an amino group, resulting in 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 5-amino-N-(piperidin-1-yl)pyridin-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine features a nitro group and a piperidine moiety attached to a pyridine ring. This unique structure contributes to its reactivity and ability to interact with biological targets, making it a valuable compound in drug development and other scientific investigations.

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of pharmaceutical agents. Its structural components allow for modifications that can enhance therapeutic efficacy and specificity. Notably, it has been investigated for potential anticancer properties through mechanisms such as apoptosis induction and cytotoxicity against tumor cells .

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through various pathways, including enzyme inhibition and receptor modulation.
  • Neurological Effects : Its structural similarity to known nitric oxide synthase (NOS) inhibitors positions it as a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Materials Science

In materials science, the compound is explored for its electronic properties, which may lead to applications in organic electronics or sensors. The ability of the nitro group to undergo reduction can create reactive intermediates useful in developing novel materials with specific functionalities.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • In Vitro Studies : Assays have demonstrated that derivatives of this compound effectively inhibit specific enzyme activities linked to cancer progression. Modifications to the piperidine structure have shown improved binding affinities towards certain receptors, enhancing therapeutic profiles .
  • Animal Models : In vivo studies indicate that compounds similar to this compound can reduce inflammation and exhibit neuroprotective effects. These findings support further exploration into its potential as a treatment for inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeDescription
Anticancer ActivityInduces apoptosis and exhibits cytotoxic effects on tumor cells
Neurological EffectsPotential treatment for neurodegenerative diseases via NOS inhibition
Enzyme InhibitionInhibits specific enzymes related to cancer progression
Material PropertiesExplored for electronic properties in organic electronics

Mechanism of Action

The mechanism of action of 5-nitro-N-(piperidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
5-Nitro-N-(piperidin-1-yl)pyridin-2-amine C₁₀H₁₃N₄O₂ 237.24 -NO₂, piperidinyl High thermal stability
5-Trifluoromethyl-N-(piperidin-1-yl)pyridin-2-amine C₁₁H₁₄F₃N₃ 245.24 -CF₃, piperidinyl Enhanced lipophilicity
(S)-5-Nitro-N-(1-phenylethyl)pyridin-2-amine C₁₃H₁₃N₃O₂ 243.26 -NO₂, chiral phenylethyl Non-linear optical activity
5-Nitro-N-(propan-2-yl)pyridin-2-amine C₈H₁₀N₄O₂ 194.19 -NO₂, isopropyl Lower steric hindrance

Key Research Findings

  • Solid-State Properties : Piperidinyl and phenylethyl substituents influence crystal packing via C-H···π and hydrogen-bonding interactions. The piperidinyl group in the target compound promotes a planar molecular conformation, favoring dense packing .
  • Pharmacological Potential: Oxadiazole-pyridinamine hybrids (e.g., compound 1c in ) show selective anticancer activity against HOP-92 cells, suggesting that similar derivatives of this compound could be explored for targeted therapies .
  • Synthetic Flexibility : Copper-catalyzed cross-coupling reactions (e.g., in ) enable the introduction of alkynyl or halogen substituents, offering routes to diversify the pyridine core .

Biological Activity

5-Nitro-N-(piperidin-1-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a pyridine ring, which is further substituted with a piperidine moiety. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may induce cellular damage or modulate signaling pathways. Additionally, the piperidine moiety enhances binding affinity to various proteins and enzymes, influencing their activity and function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. The presence of the piperidine ring allows for effective interaction with bacterial enzymes and receptors, potentially inhibiting their function .

Anticancer Activity

Studies have explored the compound's anticancer potential, particularly through its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, the compound can disrupt the proliferation of cancer cells . Table 1 summarizes findings related to its anticancer activity.

Activity Target Inhibition (%) Reference
AnticancerDihydrofolate reductaseHigh
AntimicrobialBacterial enzymesModerate

Analgesic Effects

Recent studies have investigated the analgesic properties of related piperidine derivatives. These compounds have shown promise in treating nociceptive and neuropathic pain by acting as dual ligands for histamine H3 and sigma-1 receptors. The structural characteristics of the piperidine moiety are critical for their analgesic activity .

Case Studies

  • Histamine H3/Sigma-1 Receptor Ligands : In a study focusing on dual receptor ligands, compounds similar to this compound demonstrated significant analgesic effects in animal models. The study highlighted the importance of the piperidine structure in enhancing receptor binding and activity .
  • Inhibition of Cholinesterases : Another case study examined derivatives that included the piperidine moiety for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibited dual inhibition properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic: What synthetic methodologies are recommended for achieving regioselective nitration and piperidinyl substitution in pyridine derivatives like 5-nitro-N-(piperidin-1-yl)pyridin-2-amine?

Answer:
Regioselective synthesis of nitro- and piperidinyl-substituted pyridines requires careful control of reaction conditions. For nitration, direct electrophilic substitution on pyridine rings is challenging due to electron-deficient aromatic systems. Pre-functionalization via pyridine N-oxides (e.g., using TFAA-mediated activation) enhances reactivity at specific positions, as demonstrated in analogous 2-aminopyridine syntheses . Piperidinyl substitution can be achieved via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3/DMF), leveraging the electron-withdrawing nitro group to activate the pyridine ring. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and characterization by NMR (1H/13C) and LC-MS are critical to confirm regiochemistry .

Basic: How should researchers validate the structural and electronic properties of this compound?

Answer:

  • Spectroscopy: 1H NMR can confirm the presence of piperidinyl protons (δ 1.4–2.8 ppm) and aromatic protons (δ 8.0–9.0 ppm). NOESY experiments resolve spatial proximity between the nitro group and piperidinyl substituent.
  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula (C10H14N4O2; expected [M+H]+: 247.1052).
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms nitro-group orientation, as seen in structurally similar pyridine derivatives .
  • Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO/LUMO energies) and compare with experimental UV-Vis data .

Advanced: How can computational tools address discrepancies between predicted and observed reactivity of this compound in catalytic systems?

Answer:
Contradictions between theoretical and experimental reactivity often arise from solvent effects, steric hindrance, or unaccounted transition states. Methodological steps include:

Multi-scale Modeling: Combine DFT (for electronic structure) with molecular dynamics (MD) to simulate solvation and steric effects .

Transition State Analysis: Use IRC (intrinsic reaction coordinate) calculations to map reaction pathways and identify kinetic barriers.

Experimental Validation: Compare computational predictions with kinetic studies (e.g., Arrhenius plots) under controlled conditions .
For example, discrepancies in nitro-group reduction potentials can be resolved by incorporating explicit solvent molecules (e.g., DMSO) in simulations .

Advanced: What strategies optimize the compound’s stability under catalytic conditions, given the electron-deficient pyridine core?

Answer:

  • Ligand Design: Introduce electron-donating substituents (e.g., methyl groups) to modulate electron density, balancing reactivity and stability.
  • Protection/Deprotection: Temporarily protect the nitro group (e.g., as a silyl ether) during harsh reactions, then regenerate it post-catalysis.
  • Solvent Screening: Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize charged intermediates.
  • In Situ Monitoring: Employ techniques like in situ IR or Raman spectroscopy to detect decomposition pathways .

Advanced: How can researchers resolve contradictions in spectroscopic vs. crystallographic data for nitro-group orientation?

Answer:

  • Multi-technique Analysis: Pair X-ray crystallography (definitive bond-length/angle data) with solid-state NMR to assess dynamic behavior in the crystal lattice .
  • Temperature-Dependent Studies: Collect XRD data at multiple temperatures to identify thermal motion artifacts.
  • Computational Refinement: Use Hirshfeld surface analysis to validate crystallographic packing against DFT-optimized geometries .

Advanced: What methodologies assess the compound’s potential as a ligand in metal-catalyzed cross-coupling reactions?

Answer:

  • Coordination Studies: Titrate the compound with metal salts (e.g., PdCl2) and monitor shifts in UV-Vis or NMR spectra to confirm chelation.
  • Catalytic Screening: Test activity in model reactions (e.g., Suzuki-Miyaura coupling) under varied conditions (temperature, base, solvent).
  • Theoretical Insights: Calculate metal-ligand binding energies (DFT) and compare with experimental turnover frequencies (TOFs) .

Basic: What safety protocols are critical when handling nitro-substituted pyridines like this compound?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of nitro-compound dust/aerosols.
  • Storage: Store in airtight containers under inert atmosphere (N2/Ar) to prevent degradation .
  • Emergency Procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-nitro-N-(piperidin-1-yl)pyridin-2-amine
Reactant of Route 2
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5-nitro-N-(piperidin-1-yl)pyridin-2-amine

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